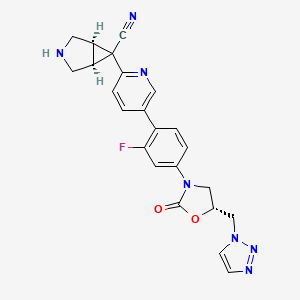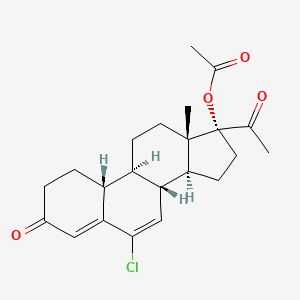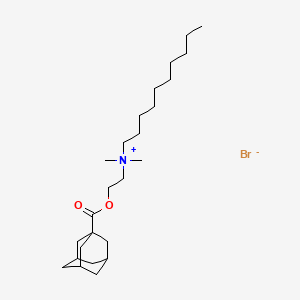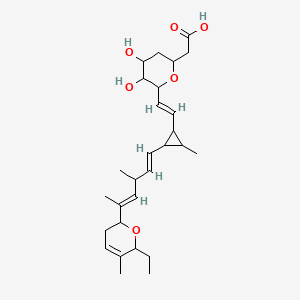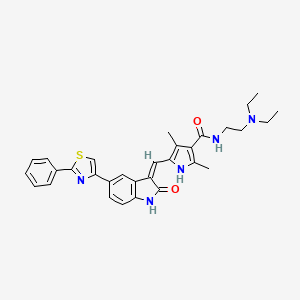
aminopurvalanol A
Descripción general
Descripción
Aminopurvalanol A is a cell-permeable 2,6,9-trisubstituted purine analog . It displays anti-mitotic as well as anti-tumor properties . It has been found to have a GI50 of 1.8 µM in the NCI 60-cell panel in vitro activity screen and potently inhibits the growth of KM12 colon cancer cells with a GI50 of 30 nM .
Molecular Structure Analysis
The molecular formula of Aminopurvalanol A is C19H26ClN7O . The InChI code for Aminopurvalanol A is InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 .
Chemical Reactions Analysis
Aminopurvalanol A is known to inhibit cell growth primarily by arresting the cells in the G2 phase of the cell cycle and, at higher concentration, triggering apoptosis .
Physical And Chemical Properties Analysis
Aminopurvalanol A is a solid substance . It is soluble in DMSO to the extent of 40 mg/mL . The compound is pale yellow in color . It has a molecular weight of 403.91 .
Aplicaciones Científicas De Investigación
Cancer Cell Differentiation
Aminopurvalanol A (AP) has been identified as a compound that promotes cellular differentiation. In a study using a myeloid leukemic cell line, AP was found to induce cells to acquire characteristics of differentiated macrophages and to arrest in the cell cycle with a 4N DNA content. This indicates its potential application in cancer therapy, specifically for inducing differentiation in cancer cells. It was also observed to inhibit mitosis in Xenopus egg extracts, suggesting its action on a conserved cell cycle regulatory pathway (Rosania et al., 1999).
M-Phase mRNA Regulation
Research exploring the control of translation by CDK1/cyclin B during the cell cycle in sea urchin embryos revealed that the CDK1/cyclin B inhibitor aminopurvalanol A can arrest embryos at the G2/M transition. This study identified specific mRNA recruitment or release at M-phase, providing insights into the regulation of protein synthesis by the cell cycle regulator CDK1-cyclin B (Le Breton et al., 2003).
Anti-Angiogenic Properties
Aminopurvalanol A, among other small molecular kinase inhibitors, has been studied for its anti-angiogenic effects. This research compared the functional effects of various cyclin-dependent kinase (CDK) inhibitors on endothelial cells. It was found that aminopurvalanol A had anti-angiogenic effects in certain concentrations, making it a potential candidate for the development of new anti-angiogenic drugs (Zahler et al., 2010).
Mecanismo De Acción
Target of Action
Aminopurvalanol A is a potent, selective, and cell-permeable inhibitor of Cyclins/Cdk complexes . It preferentially targets the G2/M-phase transition . The primary targets of Aminopurvalanol A are the cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK5 . These kinases play a central role in cell cycle control, and their inhibition can lead to cell
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMROQQYRRQPDL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944705 | |
| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
aminopurvalanol A | |
CAS RN |
220792-57-4 | |
| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Aminopurvalanol A?
A1: Aminopurvalanol A functions as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs) [, ]. Specifically, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of downstream targets involved in cell cycle progression [, ].
Q2: How does Aminopurvalanol A impact cellular processes, particularly in the context of cancer?
A2: By inhibiting CDKs, Aminopurvalanol A effectively arrests the cell cycle, primarily at the G2/M transition []. This inhibition has been observed to induce differentiation in myeloid leukemia cells, leading them to acquire characteristics of differentiated macrophages []. Furthermore, research suggests Aminopurvalanol A might sensitize pancreatic cancer cells to gemcitabine, possibly by interfering with the DNA damage checkpoint and forcing premature mitosis [].
Q3: Beyond cancer, are there other biological processes where Aminopurvalanol A shows activity?
A3: Yes, Aminopurvalanol A demonstrates effects on boar spermatozoa. Studies indicate that it inhibits sperm fertilizing ability due to disrupted capacitation-dependent actin polymerization, ultimately affecting acrosome integrity []. This finding highlights the potential role of Cyclin/CDK complexes in sperm capacitation.
Q4: Has Aminopurvalanol A been investigated as a potential therapeutic agent for aortic valve calcification?
A4: While not directly targeting Aminopurvalanol A, research identified it as a binding partner for MFSD5, a novel lipoprotein(a) receptor potentially involved in aortic valve calcification []. Aminopurvalanol A demonstrated a reduction in lipoprotein(a) uptake in valvular interstitial cells, suggesting a potential link between MFSD5 inhibition and mitigating calcification development [].
Q5: How does the structure of Aminopurvalanol A contribute to its specificity towards CDK6?
A5: X-ray crystallography studies of Aminopurvalanol A bound to CDK6 reveal its interaction with the ATP-binding site [, ]. Subtle conformational differences between CDK isoforms, particularly in the hinge region, contribute to inhibitor selectivity. In the case of CDK6, these differences allow Aminopurvalanol A to bind favorably without steric clashes observed with CDK2 [].
Q6: What are the limitations of Aminopurvalanol A as a therapeutic agent?
A6: While a potent CDK inhibitor, Aminopurvalanol A exhibits a broad spectrum of inhibition across different CDK isoforms []. This lack of high specificity could lead to off-target effects and impact its therapeutic window. Research into more selective analogs is crucial for minimizing potential side effects [].
Q7: Are there any computational studies focusing on Aminopurvalanol A?
A7: Yes, computational approaches have been utilized. For instance, the L1000 database identified Aminopurvalanol A as a potential binding partner for MFSD5, highlighting its potential in studying aortic valve calcification []. Additionally, researchers used in silico analysis to identify topoisomerase, cyclin-dependent kinase, and histone deacetylase as potential targets of Aminopurvalanol A in the context of HCC stemness [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



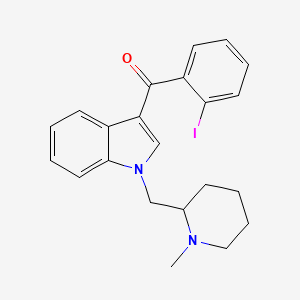
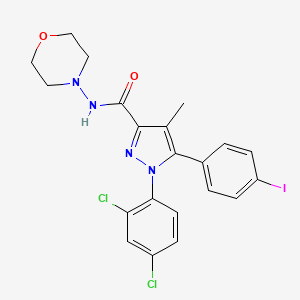
![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)
![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)
